molecular formula C8H13N3 B13097466 4-Isopropyl-5-methylpyrimidin-2-amine CAS No. 35733-55-2

4-Isopropyl-5-methylpyrimidin-2-amine

Cat. No.: B13097466
CAS No.: 35733-55-2
M. Wt: 151.21 g/mol
InChI Key: ICFVTTGVYSTCBY-UHFFFAOYSA-N
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Description

4-Isopropyl-5-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an isopropyl group at the 4th position and a methyl group at the 5th position of the pyrimidine ring, along with an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-5-methylpyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 5-acetyl-4-aminopyrimidines, acylation followed by cyclization using ammonium acetate can yield the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free methods and efficient catalysts can enhance the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-5-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

4-Isopropyl-5-methylpyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity .

Comparison with Similar Compounds

  • 5-Methylpyrimidin-2-amine
  • 4-Aminopyrimidine
  • 2-Aminopyrimidine

Comparison: Compared to these similar compounds, 4-Isopropyl-5-methylpyrimidin-2-amine is unique due to the presence of both isopropyl and methyl groups on the pyrimidine ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

35733-55-2

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-methyl-4-propan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C8H13N3/c1-5(2)7-6(3)4-10-8(9)11-7/h4-5H,1-3H3,(H2,9,10,11)

InChI Key

ICFVTTGVYSTCBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(C)C)N

Origin of Product

United States

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